Methyl thieno[2,3-c]pyridine-2-carboxylate
Description
Significance of Thienopyridine Scaffolds in Modern Chemical and Pharmaceutical Sciences
Thienopyridines, a class of heterocyclic compounds formed by the fusion of thiophene (B33073) and pyridine (B92270) rings, represent a critical scaffold in the fields of medicinal chemistry and material science. researchgate.netkuleuven.be The unique structural arrangement of these compounds allows for diverse biological activities, making them valuable for drug discovery. researchgate.net The pyridine ring is a fundamental core in numerous FDA-approved drugs, and its fusion with other heterocyclic rings like thiophene often enhances biological potency and receptor interaction capabilities. researchgate.netnih.gov
Thienopyridine derivatives are recognized for a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, antitumor, and antioxidant effects. researchgate.netresearchgate.net Notably, they are prominent in the treatment of cardiovascular and central nervous system (CNS) diseases. researchgate.net Well-known antiplatelet agents such as ticlopidine (B1205844) and clopidogrel (B1663587) are based on the thienopyridine skeleton; they function by irreversibly binding to the P2Y12 receptor on platelets, which is crucial for platelet aggregation. oup.comoup.comresearchgate.net Beyond their medicinal applications, these scaffolds can positively influence key physicochemical properties like solubility and lipophilicity, which are vital for the development of effective drug candidates. researchgate.net The versatility and broad application potential of thienopyridines continue to make them a subject of intense research. researchgate.netkuleuven.be
Historical Overview of Thieno[2,3-c]pyridine (B153571) Derivatives in Academic Research
Academic interest in thienopyridine derivatives, including the thieno[2,3-c]pyridine isomer, has grown steadily over the years due to their significant biological potential. Early research focused on establishing fundamental synthetic pathways to access this heterocyclic system, which was often considered a valuable intermediate for more complex molecules. google.com Historically, the synthesis of thieno[2,3-c]pyridines has presented challenges, often involving multi-step processes with limitations on product diversity. nih.gov
In recent decades, research has shifted towards exploring the diverse pharmacological activities of this specific scaffold. Studies have revealed that thieno[2,3-c]pyridine derivatives possess potent anticancer properties against various cell lines, including breast, colorectal, and head and neck cancers. nih.gov Some derivatives have been identified as potential inhibitors of crucial cellular targets like the Hsp90 protein. nih.gov The thieno[2,3-c]pyridine core is also found in various kinase inhibitors, highlighting its importance in cancer therapy research. kuleuven.be Furthermore, research has expanded into material science, investigating the electrochemical and photophysical properties of these compounds. kuleuven.be The development of novel, more efficient synthetic methods, such as metal-free denitrogenative transformations, has been a key focus, aiming to overcome the limitations of conventional synthetic strategies and facilitate the creation of diverse libraries of thieno[2,3-c]pyridine derivatives for further study. kuleuven.benih.gov
Research Objectives and Current Gaps in Knowledge Pertaining to Methyl Thieno[2,3-c]pyridine-2-carboxylate
The primary objective in the study of thienopyridine derivatives is the discovery of novel therapeutic agents. Much of the research on the thieno[2,3-c]pyridine scaffold has been driven by the need for new anticancer and antimicrobial drugs. nih.govekb.eg However, despite the broad interest in the parent scaffold, a significant knowledge gap exists for the specific compound, This compound .
A review of current literature reveals that while many derivatives of the thieno[2,3-c]pyridine system have been synthesized and evaluated, this particular methyl ester is not well-documented. For instance, research has noted that thieno[2,3-c]pyridines as a class are not yet thoroughly explored for their anticancer potential, suggesting a clear avenue for investigation. nih.gov Furthermore, much of the synthetic effort has been directed at either creating the core ring system or functionalizing it at positions other than the 2-position carboxylate. kuleuven.benih.gov
Current research gaps therefore include:
The absence of a dedicated, optimized synthesis for this compound.
A lack of comprehensive data on its specific physicochemical properties.
No published experimental spectroscopic or crystallographic data to definitively confirm its structure and conformation.
An unexplored biological activity profile, leaving its potential as a therapeutic agent unknown.
Future research should aim to address these gaps by developing an efficient synthesis, thoroughly characterizing the compound, and screening it for various biological activities to determine its potential role in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
methyl thieno[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-4-6-2-3-10-5-8(6)13-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOGDZBDGGEEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608993 | |
| Record name | Methyl thieno[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870243-58-6 | |
| Record name | Methyl thieno[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl thieno[2,3-c]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl Thieno 2,3 C Pyridine 2 Carboxylate and Its Derivatives
Established Synthetic Pathways to the Thieno[2,3-c]pyridine (B153571) Core
Conventional strategies for the synthesis of the thieno[2,3-c]pyridine skeleton generally involve two primary approaches: the cyclization to form the thiophene (B33073) ring onto a pyridine (B92270) derivative, or the construction of the pyridine ring from a thiophene precursor. kuleuven.be These established methods, while effective, can be limited by the availability of specific starting materials and may require the use of metal catalysts. kuleuven.be
Gewald Reaction Applications in Thieno[2,3-c]pyridine Synthesis
The Gewald reaction is a well-established and versatile method for the synthesis of polysubstituted 2-aminothiophenes. nih.gov This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. nih.gov A notable application of this reaction in the synthesis of a thieno[2,3-c]pyridine precursor involves a three-component reaction between ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and elemental sulfur. This reaction efficiently yields diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, a key intermediate for further derivatization. nih.gov
The general mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the 2-aminothiophene ring.
Cyclization Reactions for Pyridine and Thiophene Ring Construction
Cyclization reactions are fundamental to the formation of the bicyclic thieno[2,3-c]pyridine system. These can involve the closure of either the pyridine or the thiophene ring.
A convenient preparation of thieno[2,3-c]pyridine and its 2-substituted derivatives is achieved through the cyclization of a Schiff base. researchgate.net This Schiff base is formed from the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal. The subsequent acid-catalyzed cyclization, a modification of the Pomeranz-Fritsch reaction, yields the thieno[2,3-c]pyridine core. kuleuven.beresearchgate.net This method is particularly effective for producing 2-halogenated analogs. researchgate.net
Another important cyclization strategy is the Thorpe-Ziegler reaction, which is an intramolecular condensation of a dinitrile to form a cyclic ketone after hydrolysis. This method has been applied to the synthesis of thieno[2,3-b]pyridines and demonstrates the utility of nitrile cyclizations in forming fused heterocyclic systems. wikipedia.org
Novel and Advanced Synthetic Approaches
To overcome the limitations of classical methods, new and advanced synthetic strategies have been developed. These approaches often provide milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives.
Metal-Free Denitrogenative Transformation Reactions via 1,2,3-Triazole Intermediates
A novel and effective metal-free strategy for the synthesis of thieno[2,3-c]pyridine derivatives has been developed, utilizing a fused 1,2,3-triazole intermediate. kuleuven.benih.gov This multi-step approach begins with a one-pot triazolation reaction to form a 1,2,3-triazole, which is then cyclized via a modified Pomeranz-Fritsch reaction to create a thieno[2,3-c] kuleuven.beresearchgate.netnih.govtriazolo[1,5-a]pyridine intermediate. kuleuven.benih.gov The final and key step is an acid-mediated denitrogenative transformation of this intermediate, which proceeds under mild conditions to yield various 7-substituted thieno[2,3-c]pyridine derivatives in good yields. kuleuven.benih.gov This method avoids the use of metal catalysts, making it more environmentally friendly and cost-effective. nih.gov
The versatility of this approach allows for the introduction of various nucleophiles in the final step, leading to a library of novel thieno[2,3-c]pyridine derivatives. For example, using different alcohols and phenols as nucleophiles yields a range of 7-(substituted methyl)thieno[2,3-c]pyridines.
Table 1: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines via Denitrogenative Transformation kuleuven.be
| Entry | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| 1 | Methanol (B129727) | 7-(Methoxymethyl)thieno[2,3-c]pyridine | 85 |
| 2 | Ethanol | 7-(Ethoxymethyl)thieno[2,3-c]pyridine | 82 |
| 3 | Propan-2-ol | 7-(Isopropoxymethyl)thieno[2,3-c]pyridine | 75 |
| 4 | Phenol | 7-(Phenoxymethyl)thieno[2,3-c]pyridine | 68 |
Yields are isolated yields.
Furthermore, reacting the triazole intermediate with liquid carboxylic acids as the solvent leads to the formation of thieno[2,3-c]pyridine-7-ylmethyl ester derivatives. kuleuven.be
Table 2: Synthesis of Thieno[2,3-c]pyridine-7-ylmethyl Esters nih.gov
| Entry | Carboxylic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Acetic Acid | Thieno[2,3-c]pyridin-7-ylmethyl acetate | 90 |
| 2 | Propionic Acid | Thieno[2,3-c]pyridin-7-ylmethyl propionate | 88 |
| 3 | Butyric Acid | Thieno[2,3-c]pyridin-7-ylmethyl butyrate | 85 |
Yields are isolated yields.
Multi-Step Synthesis Protocols for Complex Derivatives
The synthesis of more complex and highly substituted thieno[2,3-c]pyridine derivatives often requires multi-step protocols. These protocols allow for the sequential introduction of various functional groups at specific positions on the heterocyclic core.
One such protocol begins with the formation of a 4-halo-thieno[2,3-c]pyridine-2-carboxylate from a 3,5-dihalopyridine-4-carboxaldehyde. researchgate.net The halogen at the 4-position can then be utilized for further functionalization through cross-coupling reactions like the Suzuki or Stille reactions, allowing for the introduction of a wide range of substituents. researchgate.net Additionally, the ester at the 2-position can be saponified and decarboxylated to provide the unsubstituted thieno[2,3-c]pyridine at that position. researchgate.net
Another detailed multi-step synthesis starts with the Gewald reaction product, diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate. nih.gov This intermediate can undergo reaction with chloroacetyl chloride to yield an N-chloroacetylated derivative. Subsequent nucleophilic displacement of the chlorine with various secondary amines provides a library of complex thieno[2,3-c]pyridine derivatives with potential biological activities. nih.gov This sequential approach allows for the systematic modification of the core structure to explore structure-activity relationships.
Combinatorial Library Synthesis of Thieno[2,3-c]pyridine Derivatives
A modern approach to drug discovery involves the generation of combinatorial libraries, allowing for the rapid synthesis of numerous derivatives for biological screening. A recently developed metal-free, three-step methodology facilitates the creation of a small library of novel thieno[2,3-c]pyridine derivatives under mild conditions. nih.govkuleuven.be This strategy overcomes the limitations of more traditional methods which can be restricted by the availability of specific starting materials and often require metal catalysts. nih.gov
The synthesis commences with the readily available starting material, 2-acetylthiophene (B1664040). nih.govkuleuven.be The key steps are as follows:
One-Pot Triazolation: 2-acetylthiophene undergoes a one-pot reaction to form 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. nih.govkuleuven.be
Pomeranz-Fritsch Cyclization: The resulting triazole is then subjected to a modified Pomeranz-Fritsch reaction to construct the fused thieno[2,3-c] nih.govkuleuven.besciforum.nettriazolo[1,5-a]pyridine intermediate. nih.govkuleuven.be
Denitrogenative Transformation: In the final and diversifying step, an acid-mediated denitrogenative transformation of the fused triazole intermediate in the presence of various nucleophiles yields a library of thieno[2,3-c]pyridine derivatives. nih.govkuleuven.be
This method allows for the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines and thieno[2,3-c]pyridine-7-ylmethyl esters through a nucleophilic insertion mechanism. nih.govkuleuven.be For instance, using different liquid carboxylic acids as solvents and nucleophiles at 100°C results in the formation of various ester derivatives in good yields. nih.govkuleuven.be The use of nitrile-based nucleophiles can also lead to imidazo[1,5-a]thieno[2,3-c]pyridine derivatives via a transannulation mechanism. kuleuven.be
The following table summarizes a selection of the derivatives synthesized using this combinatorial approach.
Table 1: Examples of Thieno[2,3-c]pyridine Derivatives Synthesized via Denitrogenative Transformation. Data sourced from ChemistryOpen (2025). nih.govkuleuven.be
Regioselective and Stereoselective Synthesis of Methyl Thieno[2,3-c]pyridine-2-carboxylate Analogues
Regioselectivity and stereoselectivity are crucial in the synthesis of complex molecules for pharmaceutical applications, as the specific orientation of functional groups dictates biological activity.
The denitrogenative transformation reaction described in the previous section demonstrates a high degree of regioselectivity. nih.govkuleuven.be The reaction proceeds via a nucleophilic insertion mechanism that specifically delivers substituents to the C7-position of the thieno[2,3-c]pyridine core. nih.govkuleuven.be This regiochemical outcome is a direct consequence of the reaction pathway involving the fused 1,2,3-triazole intermediate, which selectively activates the C7 position for nucleophilic attack upon acid-mediated nitrogen loss. This method provides reliable access to 7-substituted analogues, a key structural motif in this class of compounds. nih.gov
Based on available research, literature specifically detailing the stereoselective synthesis of analogues of this compound is limited. While methods for the regioselective functionalization of the thieno[2,3-c]pyridine skeleton have been developed, reports focusing on the control of stereocenters, particularly for substituents at the 2-position of the thiophene ring, are not prevalent in the reviewed scientific papers.
Reactivity and Derivatization Strategies of Methyl Thieno 2,3 C Pyridine 2 Carboxylate
Modifications of the Methyl Ester Group via Hydrolysis and Transesterification
The methyl ester group at the 2-position of the thiophene (B33073) ring is a primary site for straightforward functional group interconversion.
Hydrolysis: The ester can be readily converted to its corresponding carboxylic acid, Thieno[2,3-c]pyridine-2-carboxylic acid. This transformation is typically achieved through basic hydrolysis. For the analogous isomer, methyl thieno[2,3-b]pyridine-2-carboxylate, the hydrolysis is effectively carried out using sodium hydroxide (B78521) in methanol (B129727) at room temperature, followed by acidification to yield the carboxylic acid in quantitative amounts. mdpi.com This carboxylic acid derivative serves as a key intermediate for further modifications, such as amide bond formation. mdpi.comnih.gov
Transesterification: The methyl ester can also be converted into other esters through transesterification. This reaction typically involves treating the methyl ester with a different alcohol in the presence of an acid catalyst. pressbooks.pub Due to the large excess of the new alcohol used, the equilibrium shifts to favor the formation of the new ester product. pressbooks.pub
Nucleophilic Substitution Reactions on the Pyridine (B92270) Moiety
The thienopyridine ring system is characterized by a pyridine ring that is electron-deficient, making it susceptible to nucleophilic substitution reactions. abertay.ac.uk This reactivity is a hallmark of pyridine and its derivatives, which undergo nucleophilic attack more readily than corresponding benzene (B151609) derivatives. abertay.ac.uk
One of the most well-known nucleophilic substitution reactions on pyridine is the Chichibabin reaction, which involves amination with sodamide (NaNH₂). abertay.ac.uk In this reaction, the nucleophilic amide anion typically attacks the pyridine ring at the 2- or 4-positions. When the 2- and 6-positions are occupied, the reaction proceeds at the 4-position. abertay.ac.uk For the thieno[2,3-c]pyridine (B153571) core, the positions adjacent to the ring nitrogen are potential sites for such nucleophilic attacks, allowing for the introduction of amino groups and other nucleophiles.
Electrophilic Aromatic Substitution Reactions on the Fused Ring System
In contrast to the pyridine moiety, the fused thiophene ring is electron-rich and thus is the preferred site for electrophilic aromatic substitution (EAS). abertay.ac.uk This reaction proceeds through a two-step mechanism where the aromatic ring first acts as a nucleophile to attack an electrophile, forming a carbocation intermediate in the rate-determining step. masterorganicchemistry.com A subsequent rapid deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com
The majority of reported EAS reactions on thienopyridine systems fall into categories such as nitration, halogenation, and sulfonation. abertay.ac.uk For instance, nitration of thienopyridines can be achieved using reagents like potassium nitrate (B79036) in fuming sulfuric acid. abertay.ac.uk This selective reactivity allows for the functionalization of the thiophene portion of the molecule without altering the pyridine ring.
Cross-Coupling Reactions for Functionalization and Structural Expansion
Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling significant structural expansion and functionalization of the thieno[2,3-c]pyridine scaffold. wikipedia.orgorganic-chemistry.orgtcichemicals.com These reactions typically require a halogenated or triflate-substituted precursor.
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organic halide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. tcichemicals.comlibretexts.org This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. tcichemicals.comyoutube.com For thienopyridine systems, a bromo-substituted derivative can be coupled with various (hetero)aryl boronic acids or trifluoroborate salts to synthesize biaryl compounds. mdpi.com Studies on the isomeric methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate demonstrate the effectiveness of this strategy for introducing diverse aromatic and heteroaromatic substituents. mdpi.com
Table 1: Examples of Suzuki-Miyaura Reactions on a Thienopyridine Scaffold Data adapted from reactions on the isomeric methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate. mdpi.com
| Aryl Group Introduced | Boron Reagent | Yield (%) |
| p-tolyl | Potassium p-tolyltrifluoroborate | 84% |
| 4-methoxyphenyl | Potassium 4-methoxyphenyltrifluoroborate | 70% |
| 4-(trifluoromethyl)phenyl | Potassium 4-(trifluoromethyl)phenyltrifluoroborate | 40% |
| 4-chlorophenyl | Potassium (4-chlorophenyl)trifluoroborate | 82% |
| 4-cyanophenyl | Potassium (4-cyanophenyl)trifluoroborate | 35% |
| pyridin-4-yl | 4-Pyridine boronic acid | 66% |
The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin reagent (organostannane). wikipedia.orgpsu.edu This method is highly versatile for creating C-C bonds and is compatible with a wide range of functional groups. wikipedia.org The reaction mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com A halogenated derivative of methyl thieno[2,3-c]pyridine-2-carboxylate could serve as the electrophilic partner, reacting with various aryl, alkenyl, or alkyl stannanes. wikipedia.orglibretexts.org A primary drawback of this method is the toxicity associated with the organotin compounds. wikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to synthesize carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool for the synthesis of aryl amines, which are prevalent in pharmaceuticals. wikipedia.org The process involves the coupling of a halogenated thienopyridine with a primary or secondary amine using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgresearchgate.net The choice of ligand is often critical to the success and scope of the reaction. wikipedia.org This strategy allows for the direct introduction of a wide variety of amine-containing functional groups onto the thieno[2,3-c]pyridine core. researchgate.net
Condensation Reactions with Amines and Alcohols
The ester functional group in this compound is a primary site for condensation reactions, particularly with amines and alcohols. These reactions allow for the introduction of a wide array of functional groups, leading to the generation of diverse derivative libraries.
Reactions with Amines (Amidation): The reaction of the methyl ester with an amine leads to the formation of an amide. This transformation typically involves heating the ester with the amine, sometimes in the presence of a catalyst. The direct reaction can be challenging because the basic amine can deprotonate the acidic protons of the heterocycle or react in other undesired ways. However, heating an ammonium (B1175870) carboxylate salt, formed in situ, above 100°C can drive off water and form the desired amide. uni.lu A more controlled approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid (formed from hydrolysis of the ester) to facilitate nucleophilic attack by the amine. uni.lu While direct studies on this compound are not extensively published, related research on thieno[2,3-c]pyridine derivatives highlights the importance of the ester group in creating varied pharmacological properties. nih.gov For instance, the synthesis of N-methyl amides from similar heterocyclic carboxylic acids has been achieved with good yields using cooperative catalytic systems. nih.gov
Reactions with Alcohols (Transesterification): The methyl ester can undergo transesterification when heated with another alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction can be used to introduce different ester groups. For example, reacting the methyl ester with a higher boiling point alcohol and distilling off the methanol byproduct would shift the equilibrium towards the new ester. The general mechanism for esterification, a type of condensation reaction, involves the formation of a tetrahedral intermediate after the nucleophilic attack of the alcohol on the carbonyl carbon of the ester, followed by the elimination of the original alcohol (methanol). chemicalbook.com Studies on the transesterification of triglycerides catalyzed by zinc carboxylates provide insight into the coordination and activation of both the ester and alcohol by a catalyst. conicet.gov.ar
The following table summarizes the general outcomes of these condensation reactions.
| Reactant | Reaction Type | Product | General Conditions |
| Amine (R-NH₂) | Amidation | Thieno[2,3-c]pyridine-2-carboxamide | Heating, possibly with a coupling agent (e.g., DCC) |
| Alcohol (R-OH) | Transesterification | Alkyl thieno[2,3-c]pyridine-2-carboxylate | Heating with an acid or base catalyst |
Specific Site Functionalization (e.g., 7-bromo derivatives, 6-position substituents)
Beyond the reactivity of the ester group, the thieno[2,3-c]pyridine core itself can be functionalized at specific positions, allowing for targeted modifications of the molecule's properties.
Functionalization at the 7-position: The 7-position of the thieno[2,3-c]pyridine ring is a key site for functionalization, particularly for the introduction of a bromine atom, which then serves as a versatile handle for further cross-coupling reactions.
One effective method involves the oxidation of the thieno[2,3-c]pyridine scaffold to the corresponding N-oxide. Subsequent treatment with a brominating agent like phosphorus oxybromide (POBr₃) selectively introduces a bromine atom at the 7-position. researchgate.net This 7-bromo derivative is highly valuable as it readily participates in various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions, enabling the introduction of aryl, vinyl, or amino substituents at this site. researchgate.net
Another documented route to obtain 7-substituted derivatives is through a metal-free denitrogenative transformation of a fused 1,2,3-triazole precursor. nih.govkuleuven.be In this approach, reacting the triazole with tetrabutylammonium (B224687) bromide (TBAB) under mild conditions yields the 7-bromo-thieno[2,3-c]pyridine derivative. nih.govkuleuven.be This method also allows for the synthesis of other 7-substituted analogs by using different nucleophiles. nih.gov
The table below outlines the synthesis of 7-substituted thieno[2,3-c]pyridine derivatives.
| Starting Material | Reagents | Product | Reaction Type | Reference |
| Thieno[2,3-c]pyridine | 1. mCPBA 2. POBr₃ | 7-Bromo-thieno[2,3-c]pyridine | Oxidation followed by Bromination | researchgate.net |
| Thieno[2,3-c] researchgate.netnih.govCurrent time information in Pasuruan, ID.triazolo[1,5-a]pyridine | Tetrabutylammonium bromide (TBAB) | 7-Bromo-thieno[2,3-c]pyridine | Denitrogenative Transformation | nih.govkuleuven.be |
| 7-Bromo-thieno[2,3-c]pyridine | Arylboronic acid, Pd catalyst | 7-Aryl-thieno[2,3-c]pyridine | Suzuki Coupling | researchgate.net |
Information regarding the specific functionalization at the 6-position of the this compound is not extensively available in the reviewed literature.
Advanced Spectroscopic and Analytical Characterization Techniques in Methyl Thieno 2,3 C Pyridine 2 Carboxylate Research
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov The IR spectrum of Methyl thieno[2,3-c]pyridine-2-carboxylate would display several characteristic absorption bands confirming its key structural features. mdpi.comresearchgate.netnih.gov
A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹ , which is indicative of the C=O (carbonyl) stretch of the ester functional group. libretexts.org The spectrum would also feature bands corresponding to the C=C and C=N stretching vibrations of the aromatic pyridine (B92270) and thiophene (B33073) rings, typically found in the 1400-1600 cm⁻¹ region. Vibrations associated with the C-S bond of the thiophene ring are generally weaker and appear at lower wavenumbers.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester (C=O) | Stretching | 1710 - 1730 | Strong, Sharp |
| Aromatic Rings (C=C, C=N) | Stretching | 1400 - 1600 | Medium to Strong |
| Ester (C-O) | Stretching | 1100 - 1300 | Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. lcms.cz This precision allows for the determination of a compound's elemental formula by comparing the experimentally measured mass with the calculated exact mass.
For this compound (C9H7NO2S), the calculated monoisotopic mass is 193.01974 Da. uni.lu HRMS analysis would be expected to yield an experimental mass that matches this value to within a few parts per million (ppm), thus confirming the molecular formula and ruling out other potential structures with the same nominal mass. nih.gov
Table 3: Predicted HRMS Data for this compound Data sourced from predicted values on PubChemLite. uni.lu
| Adduct Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₉H₈NO₂S⁺ | 194.02702 |
| [M+Na]⁺ | C₉H₇NNaO₂S⁺ | 216.00896 |
| [M-H]⁻ | C₉H₆NO₂S⁻ | 192.01246 |
X-ray Crystallography for Solid-State Structural Analysis
Table 4: Information Obtainable from X-ray Crystallography
| Crystallographic Parameter | Information Provided |
|---|---|
| Crystal System & Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |
| Bond Lengths (Å) | Precise distances between bonded atoms |
| Bond Angles (°) | Angles between adjacent bonds |
| Torsional Angles (°) | Conformation of the molecule |
Biological and Pharmacological Research of Methyl Thieno 2,3 C Pyridine 2 Carboxylate Derivatives
Anticancer Activities and Molecular Mechanisms
The thieno[2,3-c]pyridine (B153571) core is a recognized pharmacophore in medicinal chemistry, and its derivatives have demonstrated promising anticancer activity. nih.gov Extensive research has focused on elucidating the mechanisms through which these compounds exert their cytotoxic and antiproliferative effects.
Inhibition of Kinases and Other Enzymes (e.g., Hsp90)
A significant area of investigation has been the targeting of key proteins involved in cancer cell proliferation and survival, such as kinases and chaperone proteins. mdpi.commdpi.com
Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is an ATP-dependent molecular chaperone crucial for the stability and function of numerous client proteins that are often implicated in cancer development and progression. mdpi.com Thieno[2,3-c]pyridine derivatives have been designed and synthesized as potential Hsp90 inhibitors. nih.govmdpi.com Molecular docking studies have shown that these compounds can bind to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its function. nih.gov For instance, the thiomorpholine-substituted hybrid compound 6i demonstrated significant inhibition against various cancer cell lines, with its potency attributed to hydrogen bonding interactions with active-site amino acids of Hsp90. mdpi.com
Other Kinase Inhibition: Thieno[2,3-b]pyridine (B153569) derivatives (a related isomeric scaffold) have been shown to modulate multiple biological targets including PIM1-like kinases and eukaryotic elongation factor 2 kinase (eEF2K). mdpi.com Another related scaffold, thieno[2,3-d]pyrimidine (B153573) derivatives, have been investigated as inhibitors of enzymes like Fibroblast Growth Factor Receptor-1 (FGFR-1). nih.gov Furthermore, some thieno[2,3-c]pyridine derivatives have been identified as inhibitors of COT kinase (also known as Tpl2), a MAP3 kinase involved in pro-inflammatory signaling pathways that can also play a role in cancer. nih.govnih.gov
Cell Cycle Modulation and Arrest (e.g., G2 Phase Arrest)
A hallmark of cancer is uncontrolled cell division, making the cell cycle a critical target for anticancer therapies. Several studies have demonstrated the ability of thieno[2,3-c]pyridine derivatives to interfere with cell cycle progression.
Specifically, compound 6i was found to induce cell cycle arrest at the G2 phase in head and neck (HSC3), breast (T47D), and colorectal (RKO) cancer cell lines. nih.govmdpi.com This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation. nih.gov Similarly, a study on novel thienopyridine derivatives, DJ0109 , DJ0171 , and DJ0199 , in B-cell Lymphoma cells also reported effects on the cell cycle. postersessiononline.eu Research on a related thieno[3,2-b]pyridine (B153574) derivative, 2e , showed an increase in the G0/G1 phase and a decrease in the S phase in triple-negative breast cancer cells (MDA-MB-231). nih.govresearchgate.net
Apoptosis Induction and Cell Viability Assays
Inducing apoptosis, or programmed cell death, is a key strategy for eliminating cancer cells. Thieno[2,3-c]pyridine derivatives have been shown to reduce cell viability and, in some cases, induce apoptosis.
While some potent derivatives like compound 6i were found to induce cell death through non-apoptotic mechanisms, other related compounds have shown clear evidence of apoptosis induction. nih.govmdpi.com For example, studies on benzothieno[2,3-c]pyridine derivatives, such as compound 5c , demonstrated a significant increase in both early and late apoptotic cells in prostate cancer cell lines. nih.gov The evaluation of cell viability is a fundamental step in assessing the anticancer potential of these compounds. The trypan blue exclusion assay, for instance, was used to determine that compound 2e significantly decreased the number of viable MDA-MB-231 cells. nih.govresearchgate.net
In Vitro Cellular Screening Methodologies (e.g., MTT Assay, Annexin V/Propidium Iodide Staining)
A variety of in vitro assays are employed to screen and characterize the anticancer activity of methyl thieno[2,3-c]pyridine-2-carboxylate derivatives. These methods provide crucial data on cytotoxicity, cell viability, and the mechanisms of cell death. researchgate.net
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. nih.gov This assay has been instrumental in the initial screening of thieno[2,3-c]pyridine derivatives against various cancer cell lines, including breast (MCF7, T47D), head and neck (HSC3), and colorectal (RKO) cancers. nih.govmdpi.com The assay relies on the conversion of the yellow MTT tetrazolium salt into a purple formazan (B1609692) product by metabolically active cells. nih.gov
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method for detecting and differentiating between apoptotic and necrotic cells. postersessiononline.eu Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. This dual-staining technique was used to evaluate apoptosis in cells treated with thieno[2,3-c]pyridine derivatives. nih.gov
The table below summarizes the in vitro screening of a series of thieno[2,3-c]pyridine derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Assay | Key Finding | Reference |
| 6a | MCF7, T47D, HSC3, RKO | MTT | Showed good inhibition, particularly at 100 µM. | nih.govmdpi.com |
| 6i | MCF7, T47D, HSC3, RKO | MTT | Demonstrated potent, broad-spectrum anticancer activity. | nih.govmdpi.com |
| 6i | HSC3 | Cell Cycle Analysis (PI Staining) | Induced G2 phase arrest. | nih.govmdpi.com |
| 6i | HSC3 | Apoptosis Assay (Annexin V/PI) | Induced cell death via non-apoptotic mechanisms. | nih.govmdpi.com |
| DJ0109, DJ0171, DJ0199 | DAUDI (B-cell Lymphoma) | MTS, Annexin V/PI | Assessed for effects on cell viability and apoptosis. | postersessiononline.eu |
In Vivo Anticancer Efficacy Models
While in vitro studies provide valuable initial data, in vivo models are essential for evaluating the therapeutic potential of drug candidates in a whole-organism context.
One such model is the chick chorioallantoic membrane (CAM) assay, which is an established in ovo model for studying angiogenesis and tumor growth. A study on a methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative, compound 2e , utilized the CAM model to assess its antitumor effects. nih.gov The results showed that this compound significantly reduced tumor size in this in ovo graft model using a triple-negative breast cancer cell line. nih.govresearchgate.net This highlights the potential of thienopyridine derivatives to inhibit tumor growth in a living system.
Anti-inflammatory Properties
In addition to their anticancer activities, thienopyridine derivatives have also been investigated for their anti-inflammatory potential. nih.gov Inflammation is a complex biological response that is implicated in numerous diseases, including cancer.
Research has shown that certain thieno[2,3-c]pyridine derivatives can act as potent inhibitors of COT (Tpl2), a serine/threonine MAP3 kinase. nih.gov COT kinase plays a crucial role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) through the ERK/MAP kinase pathway. nih.gov By inhibiting COT, these compounds can effectively block the production of these key inflammatory mediators, suggesting their therapeutic potential for inflammatory conditions like rheumatoid arthritis. nih.gov Furthermore, a related compound, Thieno[2,3-b]pyridine-2-carboxylic acid, has been noted for its potential as an anti-inflammatory agent by inhibiting IκB kinase. biosynth.com
Antiplatelet and Antithrombotic Activities
Derivatives of the thienopyridine class are well-known for their effects on blood platelet aggregation, with several clinically important antithrombotic drugs belonging to this family. While the most prominent examples, such as Clopidogrel (B1663587) and Ticlopidine (B1205844), are based on the thieno[3,2-c]pyridine (B143518) isomer, research indicates that the thieno[2,3-c]pyridine scaffold also possesses potential in this area.
Studies have described certain tetrahydrothieno[2,3-c]pyridine derivatives as having inhibiting effects on blood platelet aggregation, rendering them therapeutically valuable. The general class of thienopyridines, including the [2,3-c] isomer, has been recognized for its antiplatelet activity, often functioning as adenosine (B11128) diphosphate (B83284) (ADP) receptor antagonists. ekb.egasm.org This mechanism prevents platelets from clumping together, a critical step in the formation of blood clots. The exploration of thieno[2,3-c]pyridine derivatives continues to be an area of interest for developing new agents to treat and prevent thromboembolic disorders. mdpi.com
| Compound Class | Observed Activity | Mechanism of Action | Reference |
|---|---|---|---|
| Tetrahydrothieno[2,3-c]pyridines | Inhibition of blood platelet aggregation. | ADP-Receptor Antagonism (general for class). ekb.egasm.org | ekb.egasm.org |
| General Thieno[2,3-c]pyridines | Anticoagulant properties. mdpi.com | Not specified. | mdpi.com |
Antimicrobial and Antibacterial Activities
The thieno[2,3-c]pyridine framework is a promising scaffold for the development of new antimicrobial and antibacterial agents. ekb.egmdpi.com Research has demonstrated that derivatives of this structure exhibit significant activity against a range of pathogens.
In one study, a series of substituted (tetrahydrothieno[2,3-c]pyridin-2-yl)urea derivatives were synthesized and evaluated for their biological activity. These compounds were tested against several bacterial and fungal strains. The antibacterial screening included Gram-positive bacteria such as Bacillus subtilis and Streptococcus aureus, and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. The antifungal activity was assessed against Aspergillus niger. The results indicated that most of the synthesized compounds displayed significant antibacterial and antifungal activities. Other studies have also confirmed the antimicrobial potential of various thieno[2,3-c]pyridine derivatives. naturalspublishing.commdpi.com
| Pathogen Type | Species Tested | Observed Outcome | Reference |
|---|---|---|---|
| Gram-Positive Bacteria | Bacillus subtilis, Streptococcus aureus | Most compounds showed significant activity. | |
| Gram-Negative Bacteria | Escherichia coli, Klebsiella pneumoniae | Most compounds showed significant activity. | |
| Fungi | Aspergillus niger | Most compounds showed significant activity. |
Antiviral Properties
The thieno[2,3-c]pyridine scaffold has emerged as a promising lead for the development of novel antiviral therapeutics, particularly against the Human Immunodeficiency Virus (HIV). nih.gov A medicinal chemistry effort initially focused on a thieno[2,3-b]pyridine scaffold identified hits that could inhibit HIV replication. nih.gov Subsequent structure-activity relationship (SAR) studies led to the exploration of the regioisomeric thieno[2,3-c]pyridine ring system. nih.gov
This strategic shift proved highly successful. Thieno[2,3-c]pyridine carboxamide analogues demonstrated a significant improvement in potency, with some compounds exhibiting activity in the single-digit nanomolar range in HIV infectivity assays. nih.gov This represented a more than 100-fold enhancement in potency compared to the original hits from the thieno[2,3-b]pyridine series. nih.gov One such analog, compound 2a, showed submicromolar potency in both a Tat hybrid assay and a viral replication assay in U1 cells. nih.gov These findings highlight the thieno[2,3-c]pyridine scaffold as a valuable and promising framework for creating a new class of HIV therapeutics that target viral regulatory complexes. nih.gov
| Scaffold | Target | Key Finding | Reference |
|---|---|---|---|
| Thieno[2,3-c]pyridine Carboxamides | HIV Regulatory Complexes | Identified analogs with single-digit nanomolar activity in HIV infectivity assays. nih.gov | nih.gov |
| Compound 2a (a thieno[2,3-c]pyridine analog) | HIV Replication (in U1 cells) & Tat Hybrid Assay | Exhibited submicromolar potency. nih.gov | nih.gov |
Cardiovascular Applications and Calcium Channel Antagonism
Thieno[2,3-c]pyridine derivatives have been identified as having significant potential for cardiovascular applications. igi-global.comresearchgate.net Research has explored their utility as cardiovascular agents, with activities including calcium channel antagonism and inhibition of key enzymes involved in cardiac function. igi-global.comscielo.br
Some derivatives are reported to exhibit calcium antagonist properties. This is a well-established mechanism for treating conditions like hypertension and angina, where blocking calcium channels leads to vasodilation and reduced heart workload. Furthermore, compounds from this class have been investigated as inhibitors of cGMP-specific phosphodiesterase 5 (PDE5), an enzyme whose inhibition leads to vasodilation and is the basis for drugs used in pulmonary hypertension. scielo.br More recently, a focused effort has been on developing thieno[2,3-c]pyridine derivatives as inhibitors of G protein-coupled receptor kinase 2 (GRK2). Elevated levels and activity of GRK2 are associated with heart failure, making its inhibition a promising therapeutic strategy for this condition.
Inhibition of Cell Adhesion Molecule (CAM) Expression
A critical area of research for thieno[2,3-c]pyridine derivatives is their ability to inhibit the expression of cell adhesion molecules (CAMs), which is a key event in inflammatory processes. The elevated expression of CAMs like E-selectin, Intercellular Adhesion Molecule 1 (ICAM-1), and Vascular Cell Adhesion Molecule 1 (VCAM-1) on the surface of endothelial cells facilitates the migration of leukocytes to sites of inflammation, causing tissue damage.
A specific 2,4-disubstituted thieno[2,3-c]pyridine, known as A-205804, was identified as a potent and selective lead inhibitor. This compound and its analogs selectively suppress the induced expression of E-selectin and ICAM-1 over VCAM-1 in human umbilical vein endothelial cells (HUVECs). Further studies revealed that the thieno[2,3-c]pyridine core is an optimal structure for this activity and that the relative position of the nitrogen atom in the thienopyridine isomer is critical. Mechanistic investigations using radiolabeled thieno[2,3-c]pyridines showed that these inhibitors translocate to the cell nucleus. This novel mechanism of attenuating inflammatory responses makes these compounds potential therapeutics for chronic inflammatory diseases.
| Compound | Activity | Selectivity | Reference |
|---|---|---|---|
| A-205804 | Potent inhibitor of E-selectin and ICAM-1 expression (IC50 = 20 and 25 nM, respectively). | Selective for E-selectin and ICAM-1 over VCAM-1. | |
| 4-(Aryloxy)thieno[2,3-c]pyridines | Potent inhibitors with IC50 < 5 nM for ICAM-1. | >200-fold selective vs VCAM-1. |
Neuropharmacological Research Pathways
The thieno[2,3-c]pyridine scaffold has been explored for a variety of neuropharmacological applications, targeting several pathways within the central nervous system. ekb.egscielo.br Research has highlighted their potential as modulators of key neurotransmitter receptors and their efficacy in models of neuroinflammatory disease. scielo.br
Specific activities identified for thieno[2,3-c]pyridine derivatives include:
Adenosine Receptor Modulation : Certain 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines have been identified as allosteric enhancers of the A1 adenosine receptor. Allosteric modulators offer a sophisticated way to fine-tune receptor activity, which is a valuable strategy for therapeutic intervention in the central nervous system.
Kappa-Opioid Receptor Agonism : This class of compounds has been investigated for its activity as kappa-opioid receptor agonists. scielo.br
Antidepressant Activity : Some derivatives are noted to act as modulators of neurotransmitter functions, suggesting potential for antidepressant applications. scielo.br
Neuroinflammatory Disease : A thieno[2,3-c]pyridine derivative, RX-111, was shown to be efficacious in a rat model of multiple sclerosis (experimental autoimmune encephalomyelitis, EAE). Its mechanism involves inhibiting protein binding to heparan sulfate, which reduces inflammation. This points to a potential therapeutic pathway for treating inflammatory and autoimmune diseases of the nervous system.
Neuropathic Pain : The effectiveness of thienopyridines in treating neuropathic pain has also been noted, adding another dimension to their neuropharmacological profile. ekb.eg
Structure Activity Relationship Sar Studies and Molecular Design of Methyl Thieno 2,3 C Pyridine 2 Carboxylate Analogues
Systematic Optimization of Substituents for Enhanced Potency and Selectivity
Systematic optimization of substituents on the thieno[2,3-c]pyridine (B153571) core is a key strategy for enhancing biological activity. A notable example involves a series of thieno[2,3-c]pyridine derivatives synthesized and evaluated as potential inhibitors of Heat Shock Protein 90 (Hsp90), a target for cancer therapy. nih.govmdpi.comresearchgate.net
In this research, a library of eleven compounds (6a-k) was created by introducing various substituents onto a phenyl ring attached to the core thienopyridine structure. nih.govresearchgate.net These analogues were then screened for their anticancer activity against several human cancer cell lines, including breast cancer (MCF7, T47D), head and neck cancer (HSC3), and colorectal cancer (RKO). nih.gov The results demonstrated that the nature and position of the substituent on the phenyl ring significantly influenced the cytotoxic potency. nih.gov
For instance, compound 6i , which has a 4-nitrophenyl substituent, emerged as one of the most potent compounds in the series, exhibiting significant growth inhibition against the tested cancer cell lines. nih.govmdpi.com This systematic approach allowed researchers to identify key substitutions that confer enhanced potency, providing a clear direction for further lead optimization. nih.gov Another study on thieno[2,3-b]pyridine (B153569) derivatives as c-Src inhibitors also highlighted how structural modifications and substituent placement on the thienopyridine ring could lead to new ligands with efficient enzymatic inhibition. nih.gov
Table 1: Anticancer Activity of Selected Thieno[2,3-c]pyridine Derivatives Data derived from in vitro studies on various cancer cell lines.
| Compound | Substituent (R) on Phenyl Ring | Target/Activity | Key Finding | Citation |
| 6a-k | Various (e.g., -H, -Cl, -F, -NO₂) | Hsp90 Inhibition / Anticancer | Substituents significantly impact cytotoxic potency across multiple cell lines. | nih.govresearchgate.net |
| 6i | 4-Nitro | Hsp90 Inhibition / Anticancer | Showed high potency, indicating the importance of electron-withdrawing groups at the para position. | nih.govmdpi.com |
| 3c | N/A | Pim-1 Inhibition | Exhibited moderate inhibitory activity (IC₅₀ of 35.7 µM). | tandfonline.com |
| 5b | N/A | Pim-1 Inhibition | Showed moderate inhibitory activity (IC₅₀ of 12.71 µM). | tandfonline.com |
Influence of Substituent Steric and Electronic Characteristics on Biological Response
The steric and electronic properties of substituents play a critical role in modulating the biological activity of thieno[2,3-c]pyridine analogues. SAR analysis from studies on Hsp90 inhibitors reveals distinct trends related to these characteristics. nih.gov
Electronic Effects: The presence of electron-withdrawing groups (EWGs) on the pendant phenyl ring was found to be a crucial factor for enhancing anticancer activity. nih.gov
Halogens: Compounds with chloro (Cl) or fluoro (F) substituents demonstrated notable activity.
Nitro Group: The nitro group (-NO₂), a strong EWG, particularly at the para-position (compound 6i ), led to one of the most active compounds in the series. nih.gov
This suggests that the electronic nature of the substituent directly influences the molecule's ability to interact with its biological target, in this case, the N-terminal ATP-binding pocket of Hsp90. mdpi.com
Pharmacophore Modeling and Ligand-Based Drug Design Strategies
Pharmacophore modeling and other ligand-based drug design strategies are powerful computational tools used to identify the essential structural features required for biological activity and to guide the design of new analogues.
A pharmacophore-based approach was successfully used to identify novel inhibitors of HIV regulatory complexes. researchgate.net This strategy involves defining the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) responsible for a molecule's activity and using this model to screen databases for new, structurally diverse compounds with the potential for similar biological effects. This represents a successful application of "scaffold hopping" to discover new active compounds. researchgate.net
In the development of thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors, molecular docking studies were performed to understand the plausible binding modes of the synthesized compounds within the Hsp90 active site. nih.govmdpi.com These in silico evaluations helped to rationalize the observed SAR, showing how potent compounds like 6i form crucial molecular interactions with the target protein. nih.gov Similarly, molecular modeling was used to hypothesize ligand orientation within the ATP hydrophobic pocket for a series of thieno[2,3-b]pyridine c-Src inhibitors. nih.gov These computational methods are integral to modern drug design, allowing for a more rational and efficient optimization process.
Bioisosteric Replacements within the Thieno[2,3-c]pyridine Core
Bioisosteric replacement is a drug design strategy that involves substituting one part of a molecule with a chemically different group that retains similar physical and chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. The thienopyridine scaffold is considered a classical bioisostere of purines and pyrimidines, making it a valuable building block in medicinal chemistry. mdpi.com
The versatility of the thienopyridine core is demonstrated in various studies where it is used as a bioisosteric replacement for other heterocyclic systems:
Replacement of Benzofuran (B130515): In the development of Pim-1 kinase inhibitors, a benzofuran ring in a known inhibitor was replaced with a thieno[2,3-b]pyridine ring. This modification was designed to maintain key interactions, such as hydrophobic interactions within the ATP binding site, while potentially improving other properties. tandfonline.com
Replacement of Pyridine (B92270)/Quinoline (B57606): In a search for new antimalarial agents, traditional quinoline and pyridine "cationic heads" of choline (B1196258) kinase inhibitors were replaced with thieno[3,2-b]pyridine (B153574) and thieno[2,3-d]pyrimidine (B153573) scaffolds to explore the impact of these bioisosteric changes on activity. mdpi.com
Replacement of Picolinamide (B142947): A scaffold hopping approach in the discovery of mGlu₅ negative allosteric modulators led to the identification of thieno[3,2-b]pyridine-5-carboxamide as a competent bioisosteric replacement for a picolinamide core, resulting in highly potent and brain-penetrant compounds. nih.gov
These examples, while often involving different isomers of thienopyridine, underscore the strategic value of the core structure in bioisosteric design to modulate biological activity and discover novel chemotypes. tandfonline.commdpi.comnih.gov
Computational and in Silico Investigations of Methyl Thieno 2,3 C Pyridine 2 Carboxylate
Molecular Docking Studies for Ligand-Target Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand like Methyl thieno[2,3-c]pyridine-2-carboxylate might interact with a biological target, such as an enzyme or receptor.
In silico molecular docking simulations are employed to predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), of a ligand to a target protein's active site. For derivatives of the closely related thieno[2,3-c]pyridine (B153571) scaffold, docking studies have been successfully used to identify potential biological targets, such as the Heat Shock Protein 90 (Hsp90). nih.govmdpi.com These studies help in ranking potential drug candidates based on their predicted binding strength. A lower binding energy generally indicates a more stable and potentially more potent ligand-target complex.
For this compound, while specific binding affinity data is scarce, its structural analogs have been docked into various protein targets. For instance, studies on thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which share a similar bicyclic heterocyclic structure, have shown binding affinities ranging from -6.3 to -7.0 kcal/mol with targets like DNA and the estrogen receptor. wum.edu.pk This suggests that the thienopyridine core is a viable scaffold for interacting with biological macromolecules.
Table 1: Illustrative Binding Affinity Predictions for Analogous Compounds (Note: This data is for analogous or related structures, not this compound itself, and serves to illustrate the type of data generated from docking studies.)
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Thieno[2,3-d]pyrimidin-4(3H)-one Derivative | DNA | -6.4 |
| Thieno[2,3-d]pyrimidin-4(3H)-one Derivative | Estrogen Receptor (3ERT) | -7.0 |
| Thieno[2,3-c]pyridine Derivative | Hsp90 | Not specified |
This table is for illustrative purposes based on data for related compound classes. wum.edu.pk
Beyond predicting binding strength, molecular docking identifies the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues within the target's binding pocket. In studies of thieno[2,3-c]pyridine derivatives targeting Hsp90, molecular docking revealed key molecular interactions that contribute to the binding. nih.gov Similarly, research on other thienopyridine isomers has demonstrated the importance of the thienopyridine nucleus in forming hydrogen bonds and hydrophobic interactions with crucial amino acids like Cys917 in the hinge region of kinases like VEGFR-2.
These interactions are fundamental to the ligand's ability to stabilize in the active site and exert a biological effect. The carboxylate group and the pyridine (B92270) nitrogen of this compound are potential sites for forming critical hydrogen bonds, while the fused ring system can engage in hydrophobic and π-π stacking interactions.
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic nature of ligand-protein interactions over time. Unlike static docking, MD simulations can reveal how the complex behaves in a simulated physiological environment, assessing the stability of binding modes and conformational changes in both the ligand and the protein. Studies on related heterocyclic systems, such as thieno[2,3-d]pyrimidine (B153573) derivatives, have utilized MD simulations to confirm the stability of docking poses and to calculate binding free energies using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). ekb.eg Such analyses offer a more refined prediction of binding affinity by accounting for the dynamic nature of the interaction and the role of solvent.
ADME (Absorption, Distribution, Metabolism, Excretion) and Pharmacokinetic Predictions
In silico ADME prediction is a critical step in early-stage drug discovery, used to forecast the pharmacokinetic properties of a compound. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, before resource-intensive experimental studies are undertaken. For various thienopyridine derivatives, in silico tools are routinely used to predict properties like oral bioavailability, blood-brain barrier penetration, and adherence to drug-likeness rules such as Lipinski's Rule of Five. nih.govmdpi.com
Public databases provide some predicted ADME-related properties for this compound. These predictions suggest its potential for drug-like characteristics.
Table 2: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C9H7NO2S | PubChem |
| Molecular Weight | 209.23 g/mol | PubChem |
| XlogP (Lipophilicity) | 2.1 | PubChem uni.lu |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bonds | 1 | PubChem |
Data sourced from the PubChem database, based on computational predictions. uni.lu The predicted XlogP of 2.1 suggests a moderate level of lipophilicity, which is often correlated with good absorption and cell permeability. The molecule adheres to Lipinski's rules, indicating a higher likelihood of oral bioavailability.
Quantum Chemical Calculations for Electronic Structure and Reactivity Assessment
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can determine molecular geometry, electron distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity. epstem.net For a related compound, Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate, it is noted that the hydroxyl group enhances the electron density of the aromatic ring system, influencing its susceptibility to electrophilic attack. Similar calculations for this compound would elucidate the distribution of electrostatic potential, identify the most likely sites for metabolic attack, and help rationalize its interaction with biological targets on an electronic level.
Mechanistic Elucidation of Methyl Thieno 2,3 C Pyridine 2 Carboxylate Action
Cellular Uptake and Intracellular Localization Studies
Currently, there are no published scientific studies that have specifically investigated the cellular uptake mechanisms or the intracellular localization of Methyl thieno[2,3-c]pyridine-2-carboxylate. Research in the public domain has not detailed how this specific molecule enters cells, the transporters that may be involved, or its subsequent distribution within subcellular compartments.
While direct information is lacking, research on related chemical scaffolds provides some context. For instance, studies on other heterocyclic compounds often involve assessing passive diffusion versus active transport and utilize techniques like fluorescence microscopy with tagged molecules or subcellular fractionation followed by LC-MS/MS analysis to determine localization. Such specific investigations have not yet been reported for this compound.
Binding Affinity Assays to Specific Biological Targets
There is no available data from binding affinity assays for this compound to any specific biological targets. Key metrics such as the dissociation constant (K_d_), inhibition constant (K_i_), or IC₅₀ values from direct binding assays have not been published.
However, the thieno[2,3-c]pyridine (B153571) scaffold, to which this compound belongs, has been identified as a structure of interest in medicinal chemistry. For example, derivatives of the related tetrahydrothieno[2,3-c]pyridine scaffold have been synthesized and evaluated as antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGluR1). nih.gov In one such study, certain derivatives showed excellent antagonistic activity in vitro, suggesting the scaffold can interact with specific biological targets. nih.gov Additionally, a research paper that describes the synthesis of this compound (referred to as compound 17 ) was focused on the development of Histone Deacetylase (HDAC) inhibitors, although no biological data was presented for compound 17 itself. researchgate.net These findings hint at potential target classes for the broader family of thieno[2,3-c]pyridines, but specific binding data for the title compound remains uninvestigated.
Receptor Binding Studies and Target Occupancy Determination
Consistent with the lack of binding affinity data, there are no specific receptor binding studies or target occupancy determinations for this compound in the scientific literature. Techniques such as radioligand binding assays or modern imaging methods like Positron Emission Tomography (PET) have not been applied to this compound to determine its interaction with specific receptors in vitro or in vivo.
A patent for potential SARS-CoV-2 inhibitors mentions that isotopically-labeled compounds can be used in PET studies to examine substrate receptor occupancy, but this is a general statement and not a study performed on this specific molecule. google.com Research on other derivatives from the thieno[2,3-c]pyridine family has identified them as antagonists at the mGluR1 receptor, demonstrating that this chemical class can occupy receptor binding sites. nih.gov However, these findings are not directly applicable to this compound, for which target engagement and occupancy have not been characterized.
Downstream Signaling Pathway Analysis and Modulation
There are no studies detailing the effects of this compound on any downstream signaling pathways. The specific molecular consequences of its interaction with cells, such as the modulation of phosphorylation cascades, changes in second messenger levels (e.g., cAMP or Ca²⁺), or alterations in gene expression, have not been reported.
For context, the investigation of related compounds offers insights into the potential activities of this chemical class. For example, the demonstrated antagonism of mGluR1 by tetrahydrothieno[2,3-c]pyridine derivatives implies that these molecules could modulate downstream pathways regulated by G-protein coupled receptors, such as the phospholipase C (PLC) and subsequent inositol (B14025) phosphate/diacylglycerol (IP/DAG) signaling cascades. nih.gov However, without direct experimental evidence, it is not possible to state whether this compound has any such activity.
Future Research Directions and Translational Perspectives for Methyl Thieno 2,3 C Pyridine 2 Carboxylate
Development as Lead Compounds for Advanced Drug Discovery
The thienopyridine skeleton is a crucial pharmacophore in medicinal chemistry, often acting as a bioisostere of purines and pyrimidines. researchgate.net This characteristic makes it a compelling starting point for the design of novel therapeutic agents. Although direct studies on Methyl thieno[2,3-c]pyridine-2-carboxylate are not extensively documented, related thieno[2,3-b]pyridine (B153569) and thieno[3,2-c]pyridine (B143518) derivatives have shown promise in targeting a range of diseases, including cancer and neurological disorders. chemimpex.comgoogle.com
Future research could focus on synthesizing a library of derivatives based on the this compound scaffold. By introducing various functional groups, researchers can perform structure-activity relationship (SAR) studies to identify compounds with enhanced potency and selectivity for specific biological targets. The development of such derivatives could lead to the discovery of new lead compounds for treating conditions like cancer, as has been seen with related thienopyridine structures. researchgate.netnih.gov
Table 1: Investigated Therapeutic Areas for Related Thienopyridine Scaffolds
| Therapeutic Area | Related Scaffold | Potential Application for this compound Derivatives |
|---|---|---|
| Oncology | thieno[3,2-b]pyridines, thieno[2,3-b]pyridines | Development of novel anti-proliferative and anticancer agents. mdpi.commdpi.com |
| Neurological Disorders | thieno[2,3-b]pyridines | Exploration as agents for neurodegenerative diseases. chemimpex.com |
| Antithrombotic | thieno[3,2-c]pyridines | Investigation as potential blood-platelet aggregation inhibitors. google.com |
| Anti-diabetic | thieno[2,3-b]pyridines | Potential as hepatic gluconeogenesis inhibitors. researchgate.net |
Exploration in Novel Therapeutic Applications
The structural features of thieno[2,3-c]pyridines suggest their potential as kinase inhibitors, a class of drugs with broad therapeutic applications. kuleuven.be Future studies should investigate the inhibitory activity of this compound and its derivatives against a panel of kinases implicated in various diseases.
Furthermore, the anti-proliferative activity observed in closely related thieno[2,3-b]pyridines suggests that this compound could be explored for its effects on cancer cell lines. mdpi.com Initial screenings against diverse cancer cell lines, such as breast and colon cancer, could reveal novel antitumor activities. kuleuven.be
Applications in Advanced Materials Science
The thieno[2,3-c]pyridine (B153571) scaffold has drawn interest in materials chemistry due to its electrochemical and photophysical properties. kuleuven.be The fused aromatic system suggests potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Future research in this area would involve the synthesis and characterization of polymers or small molecules incorporating the this compound unit. Key properties to investigate would include:
Luminescence: Assessing the fluorescence and phosphorescence properties for potential use in OLEDs.
Conductivity: Evaluating the charge transport characteristics for applications in organic field-effect transistors (OFETs).
Photostability: Determining the stability of these materials under illumination, which is crucial for the longevity of organic electronic devices.
Potential in Agricultural Chemistry
Derivatives of the related thieno[2,3-b]pyridine structure have been utilized in agrochemical formulations. chemimpex.com This suggests a potential avenue for the exploration of this compound in agriculture. Future research could involve screening this compound and its derivatives for herbicidal, pesticidal, or fungicidal activity. The development of new agrochemicals is critical for improving crop yields and managing resistance to existing treatments. chemimpex.comgoogle.com
Advancements in Synthetic Methodologies and Analytical Characterization
Recent advancements have led to metal-free methods for the synthesis of the thieno[2,3-c]pyridine skeleton, which can be more cost-effective and environmentally friendly. nih.govkuleuven.be Future work should focus on optimizing these synthetic routes to produce this compound and its derivatives in high yields and purity.
For analytical characterization, a combination of modern spectroscopic and chromatographic techniques will be essential.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | (¹H, ¹³C) for structural elucidation. mdpi.comnih.gov |
| Mass Spectrometry (MS) | For molecular weight determination and structural confirmation. nih.gov |
| Infrared (IR) Spectroscopy | To identify characteristic functional groups. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | To assess purity. mdpi.com |
Comprehensive characterization is fundamental for establishing a clear structure-property relationship, which is vital for both medicinal chemistry and materials science applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
